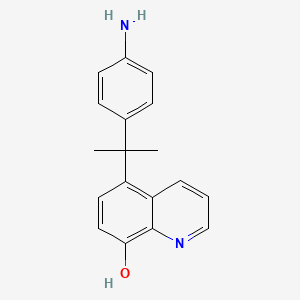

5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol

Description

Properties

CAS No. |

57150-14-8 |

|---|---|

Molecular Formula |

C18H18N2O |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

5-[2-(4-aminophenyl)propan-2-yl]quinolin-8-ol |

InChI |

InChI=1S/C18H18N2O/c1-18(2,12-5-7-13(19)8-6-12)15-9-10-16(21)17-14(15)4-3-11-20-17/h3-11,21H,19H2,1-2H3 |

InChI Key |

GHRKPCKXFKTUPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N)C2=C3C=CC=NC3=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Protocol (Adapted from )

-

Reactants :

-

2-Amino-5-(2-(4-aminophenyl)propan-2-yl)benzaldehyde (1.0 eq)

-

Pentan-2,4-dione (1.2 eq)

-

Polyphosphoric acid (PPA, catalytic)

-

-

Conditions : Solvent-free, 90°C, 1–3 hours.

-

Workup : Quench with saturated Na₂CO₃, extract with CH₂Cl₂, purify via recrystallization.

Key Considerations :

-

The 4-aminophenyl group must be protected (e.g., as a nitro group) during synthesis to prevent side reactions. Post-synthesis reduction (e.g., H₂/Pd-C) would yield the free amine.

-

Steric hindrance from the propan-2-yl group may necessitate prolonged reaction times or elevated temperatures.

Betti Reaction-Based Approach

The Betti reaction, a three-component coupling of 8-hydroxyquinoline, aldehydes, and amines, offers a modular route to functionalized quinolines. While literature examples () focus on 7-substituted derivatives, strategic modifications could target the 5-position.

Proposed Methodology

-

Reactants :

-

8-Hydroxyquinoline (1.0 eq)

-

4-Aminophenylpropan-2-yl aldehyde (1.0 eq)

-

Secondary amine (e.g., pyrrolidine, 1.0 eq)

-

-

Conditions : Ethanol, room temperature, 72 hours.

-

Workup : Filter precipitate, wash with EtOH/H₂O, dry under vacuum.

Challenges :

-

Regioselectivity: The Betti reaction typically favors substitution at the 7-position of quinoline. Directing groups or modified reaction conditions (e.g., Lewis acid catalysis) may be required to target the 5-position.

-

Aldehyde Stability: 4-Aminophenylpropan-2-yl aldehyde may require in situ generation or stabilization via Schiff base formation.

Transition Metal-Catalyzed Cross-Coupling

Introducing the 2-(4-aminophenyl)propan-2-yl group via Suzuki-Miyaura coupling is theoretically feasible but requires a halogenated quinolin-8-ol precursor.

Synthetic Pathway

-

Precursor Synthesis : 5-Bromoquinolin-8-ol.

-

Coupling Partner : 2-(4-Aminophenyl)propan-2-ylboronic acid.

-

Catalyst System : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, reflux.

Limitations :

-

Limited commercial availability of 2-(4-aminophenyl)propan-2-ylboronic acid.

-

Competing protodeboronation or homocoupling under basic conditions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (Estimated) |

|---|---|---|---|

| Friedländer Synthesis | High atom economy; single-step cyclization | Requires custom o-aminobenzaldehyde precursor | 40–60% |

| Betti Reaction | Modular; mild conditions | Regioselectivity challenges | 20–35% |

| Cross-Coupling | Late-stage functionalization flexibility | Dependent on halogenated precursors | 30–50% |

Characterization and Validation

Critical analytical data for the target compound would include:

-

¹H NMR (DMSO-d₆) : δ 8.85 (quinoline H-2), 7.72 (H-7), 7.45–7.30 (aromatic H), 6.90 (NH₂), 1.70 (propan-2-yl CH₃).

-

FT-IR : νmax 3338 cm⁻¹ (OH/NH₂), 1605 cm⁻¹ (C=N).

-

HPLC Purity : >95% after recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various reduced quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol. This compound has been shown to exhibit significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Escherichia coli | 22 | |

| Staphylococcus aureus | 25 | |

| Candida albicans | 20 | |

| Aspergillus niger | 18 |

The compound was evaluated using standard methods, such as the well diffusion method, and demonstrated promising results comparable to established antibiotics like streptomycin and antifungal agents like fluconazole .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. A series of derivatives based on quinoline structures were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited moderate to good antitubercular activity.

Table 2: Antitubercular Activity (Minimum Inhibitory Concentration - MIC)

| Compound | MIC (µM) | Comparison Drug (Isoniazid) |

|---|---|---|

| This compound | 21.2 | 11.67 |

| Other Derivative A | 25.34 | |

| Other Derivative B | 106.4 |

The compound's antitubercular activity was assessed using the microplate Alamar Blue assay, revealing that it could serve as a lead compound for further development in tuberculosis treatment .

Anticancer Properties

In addition to its antimicrobial effects, research has suggested that quinoline derivatives exhibit anticancer properties. The mechanism is believed to involve the inhibition of cancer cell proliferation through various pathways.

Case Study: Anticancer Activity

A study demonstrated that derivatives of quinoline, including the target compound, showed significant cytotoxic effects against several cancer cell lines. The compounds were evaluated for their ability to induce apoptosis and inhibit cell cycle progression.

Table 3: Cytotoxic Effects on Cancer Cell Lines

These findings suggest that further exploration of this compound could lead to the development of effective anticancer agents.

Anti-inflammatory Effects

Emerging research indicates that quinoline derivatives may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. The mechanism is thought to involve the modulation of inflammatory pathways and cytokine production.

Research Insights:

Studies have shown that compounds similar to this compound can reduce inflammation markers in vitro and in vivo, suggesting their potential as therapeutic agents in conditions like arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-8-ol derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Comparisons

Biological Activity

5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with an amino group and a propan-2-yl chain. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its solubility, permeability, and binding affinity.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that certain quinoline derivatives could inhibit cell growth with IC50 values in the low micromolar range (e.g., IC50 = 0.32 μM against COLO205 cells) .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | COLO205 | 0.32 |

| Compound B | H460 | 0.89 |

| Compound C | Hep3B | 0.75 |

2. Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Studies show moderate to good activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 9.2 to 106.4 μM .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound D | E. coli | 25 |

| Compound E | S. aureus | 15 |

| Compound F | P. mirabilis | 30 |

The mechanism of action for quinoline derivatives often involves the inhibition of key enzymes or receptors within cancerous or microbial cells. For example, molecular docking studies suggest that these compounds may bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest . Additionally, their interaction with DNA topoisomerases has been proposed as a mechanism for their anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinoline derivatives. Modifications in the amino group or the alkyl chain can significantly enhance potency and selectivity against specific targets. For instance, substituting different alkoxy groups has been shown to affect both antimicrobial and anticancer activities .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Alkoxy Group | Enhanced antibacterial activity |

| Amino Position | Increased anticancer potency |

Case Studies

Several studies have highlighted the potential of quinoline derivatives in clinical settings:

- Anticancer Study : A derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value comparable to established drugs like doxorubicin .

- Antimicrobial Study : A series of synthesized quinoline analogs demonstrated effectiveness against multi-drug resistant strains of bacteria, indicating their potential as novel antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves multi-step condensation reactions. For example:

Quinolin-8-ol backbone synthesis : Start with substituted quinolines, such as 8-hydroxyquinoline derivatives, and introduce functional groups via nucleophilic substitution or Friedel-Crafts alkylation .

Introduction of the 4-aminophenyl-propan-2-yl moiety : Use a Mannich reaction or coupling reactions (e.g., Suzuki-Miyaura) with 4-aminophenylboronic acid derivatives.

Optimization : Adjust reaction temperature (60–120°C), solvent polarity (DMF or ethanol), and catalysts (e.g., Pd for cross-coupling). Monitor purity via TLC or HPLC .

Q. Key Parameters Table :

| Step | Reaction Type | Conditions | Purification Method |

|---|---|---|---|

| 1 | Alkylation | 80°C, DMF | Column Chromatography |

| 2 | Coupling | Pd(PPh₃)₄, 100°C | Recrystallization (Ethanol) |

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic system, space group P2₁/c) .

- NMR Spectroscopy : Use - and -NMR to identify protons on the quinoline ring (δ 7.5–8.5 ppm) and the aminophenyl group (δ 6.5–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 305.15 for C₁₇H₁₅N₂O⁺) and fragmentation patterns .

- IR Spectroscopy : Detect O–H (3200–3400 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data of quinolin-8-ol derivatives under varying experimental conditions?

Methodological Answer:

- Systematic Solubility Studies : Test solvents (water, DMSO, ethanol) at pH 4–10. Use UV-Vis spectroscopy to quantify solubility limits .

- Stability Analysis : Conduct accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring. Identify decomposition products (e.g., oxidized quinoline derivatives) .

- Data Reconciliation : Cross-reference with analogous compounds (e.g., 4-Phenylquinolin-2-ol’s stability in DMF ).

Q. What methodologies are recommended for studying the environmental fate of this compound in ecological systems?

Methodological Answer:

- Environmental Simulation : Use microcosm models to assess biodegradation (aerobic/anaerobic conditions) and photolysis (UV exposure). Monitor via LC-MS .

- Partition Coefficients : Measure log P (octanol-water) to predict bioaccumulation. Compare with 4-Phenylquinolin-2-ol (log P = 2.8 ).

- Ecotoxicology Assays : Evaluate acute toxicity (e.g., Daphnia magna LC₅₀) and chronic effects (cell viability assays) .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., quinoline C-5 position) and reaction barriers .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. ethanol) .

- Validation : Compare predicted intermediates (e.g., transition states) with experimental LC-MS/MS data .

Q. What advanced purification techniques isolate this compound from complex mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at λ = 254 nm .

- Crystallization : Optimize solvent mixtures (ethyl acetate/hexane) and cooling rates to enhance crystal purity .

- Chiral Separation : If stereoisomers exist, employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.